molecular formula C10H6BrF5O3 B6321528 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester CAS No. 128452-27-7

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester

Cat. No.: B6321528
CAS No.: 128452-27-7
M. Wt: 349.05 g/mol
InChI Key: NXJFDHUEJGSSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester is a complex organic compound characterized by the presence of multiple fluorine atoms, a bromine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Esterification: The formation of the ester functional group by reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid and ethanol.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.

Scientific Research Applications

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chlorodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester
  • 3-(Iododifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester
  • 3-(Fluorodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester

Uniqueness

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The combination of bromine and multiple fluorine atoms imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[bromo(difluoro)methoxy]-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF5O3/c1-2-18-9(17)4-3-5(12)7(14)8(6(4)13)19-10(11,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFDHUEJGSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)OC(F)(F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.